N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
“N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group .
Synthesis Analysis
A series of novel ethyl (E)-2-cyano-3-((4-methyl-5-(arylcarbamoyl)thiazol-2-yl)amino)-3-(methylthio)acrylate have been synthesized starting from various 2-amino-N-aryl-4-methylthiazole-5-carboxamide . The reaction of 3-oxo-N-arylbutanamide 2a-i with N-bromosuccinimide and cyclization with thiourea under reflux conditions yielded derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide 3a-i . Further reaction of thiazoles 3a-i with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gave new thiazole molecule 4a-i with excellent yields .
Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Physical and Chemical Properties Analysis
The spectral characterization of molecules was confirmed by 1H NMR, 13C NMR, FTIR, and MS . The significant features of this reaction procedure are novel, modest, and short time .
Mechanism of Action
The heterocyclic thiazole nucleus reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular and antitumor activities etc . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Future Directions
The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity . Furthermore, the molecular docking study demonstrated that compounds d1, d2, d3, d6 and d7 displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing . This suggests that these compounds could be further explored for their potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S2/c1-6-5-19-10(13-6)14-8(16)7-4-12-11-15(9(7)17)2-3-18-11/h2-5H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLBQENBGUQSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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